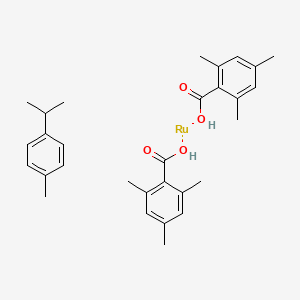
1-Methyl-4-propan-2-ylbenzene;ruthenium;2,4,6-trimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with 1-Methyl-4-propan-2-ylbenzene and 2,4,6-trimethylbenzoic acid. One common method involves the reaction of ruthenium trichloride with 1-Methyl-4-propan-2-ylbenzene in the presence of a base, followed by the addition of 2,4,6-trimethylbenzoic acid. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The aromatic rings in 1-Methyl-4-propan-2-ylbenzene and 2,4,6-trimethylbenzoic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ruthenium center can lead to higher oxidation state complexes, while substitution reactions on the aromatic rings can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, the compound has potential applications as an anticancer agent. The ruthenium center can interact with DNA, leading to cell apoptosis. Additionally, the compound’s ability to generate reactive oxygen species can be harnessed for photodynamic therapy.
Industry
In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in the production of complex molecules with high precision.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various substrates. In catalytic reactions, the ruthenium center facilitates the activation of bonds, leading to the desired transformation. In medicinal applications, the ruthenium center can bind to DNA, disrupting its function and leading to cell death. The aromatic components of the compound can also participate in π-π interactions, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
1-Methyl-4-propan-2-ylbenzene:
Ruthenium complexes: Various ruthenium complexes are used in catalysis and medicine, including ruthenium(II) and ruthenium(III) complexes.
2,4,6-Trimethylbenzoic acid: An aromatic carboxylic acid used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of this compound lies in its combination of organic and inorganic components, providing a versatile platform for various applications. The presence of ruthenium enhances its catalytic and medicinal properties, while the aromatic components contribute to its stability and reactivity.
特性
分子式 |
C30H38O4Ru |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
1-methyl-4-propan-2-ylbenzene;ruthenium;2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3; |
InChIキー |
DOKWZWYBSJALNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)O)C.CC1=CC(=C(C(=C1)C)C(=O)O)C.[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
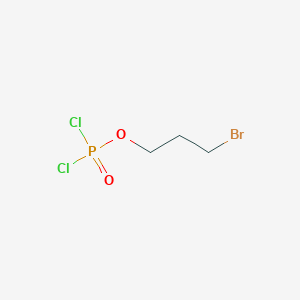
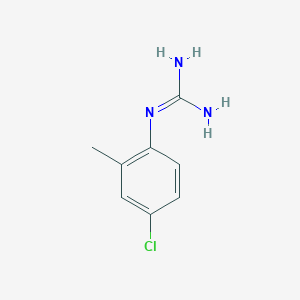
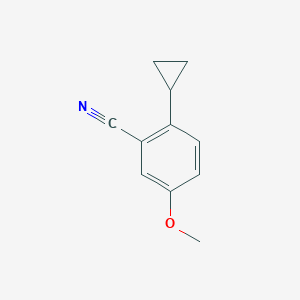
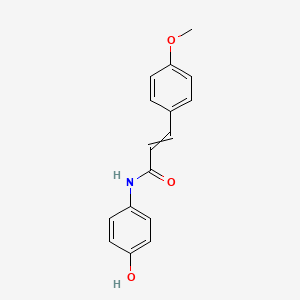
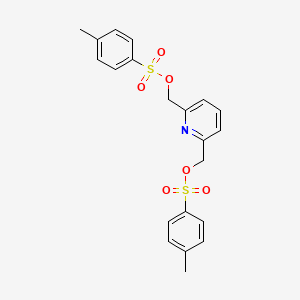
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
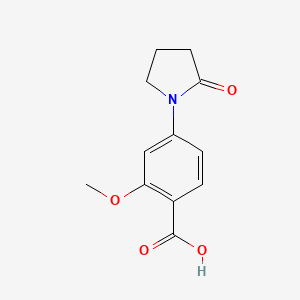
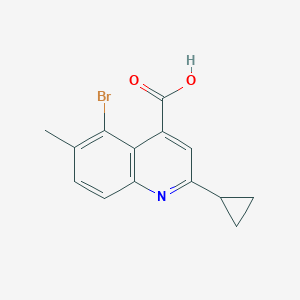
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
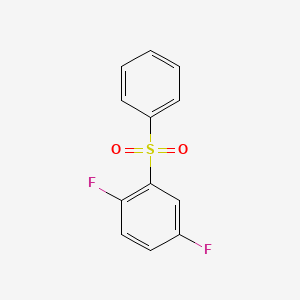
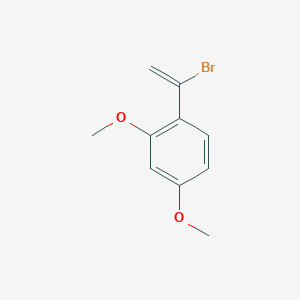

![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)
